4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is DprE1 , a key enzyme in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, and inhibits its function . This interaction disrupts the synthesis of arabinans, leading to a weakened cell wall in Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The compound affects the arabinan biosynthesis pathway, which is crucial for the survival of Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts this pathway, leading to downstream effects such as a weakened cell wall and reduced bacterial viability .
Pharmacokinetics
Similar benzothiazole derivatives have been found to have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the arabinan biosynthesis pathway, the compound weakens the bacterial cell wall, reducing the viability of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation and Reduction: Formation of oxidized or reduced benzothiazole derivatives.
Coupling Reactions: Formation of biaryl or more complex heterocyclic compounds.
Scientific Research Applications
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: Used in studies involving enzyme inhibition and molecular docking.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-1,3-benzothiazol-2-amine: A precursor in the synthesis of the target compound.
4-chlorobenzoyl chloride: Another precursor used in the synthesis.
Other Benzothiazole Derivatives: Compounds with similar structures but different substituents, such as 6-chlorobenzo[d]thiazol-2-yl derivatives.
Uniqueness
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and ethoxy groups in the benzothiazole framework enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFBTBGQXKWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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